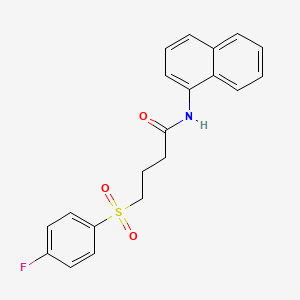
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide (FBNSB) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless solid which is soluble in organic solvents, and has a molecular weight of 374.4 g/mol. FBNSB is highly stable, and has been used as a reagent in organic synthesis. In addition, it has been studied for its ability to modulate the activity of various enzymes, and has been used in research related to drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis, and has been studied for its ability to modulate the activity of various enzymes. In addition, this compound has been studied for its ability to bind to certain proteins, and has been used in research related to drug development, biochemistry, and physiology.
Mecanismo De Acción
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has been shown to bind to certain proteins, such as the enzyme phosphatidylinositol-4-phosphate 5-kinase (PIP5K). This binding occurs through the formation of a covalent bond between the sulfonyl group of this compound and the active site of the enzyme. This covalent bond is essential for the activity of the enzyme, and is responsible for the modulation of its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as PIP5K, and has been shown to inhibit the activity of certain proteins. In addition, this compound has been studied for its ability to bind to certain proteins, and has been used in research related to drug development, biochemistry, and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has several advantages for use in laboratory experiments. It is highly stable, and has been used as a reagent in organic synthesis. In addition, it is soluble in organic solvents, and has been studied for its ability to modulate the activity of various enzymes. However, there are some limitations to using this compound in lab experiments. It is a synthetic compound, and therefore must be synthesized in the lab. In addition, it is a relatively expensive reagent, and the reaction of FBSCl with N-naphthalen-1-ylbutanamide requires the use of an aluminum chloride catalyst.
Direcciones Futuras
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has potential applications in a variety of scientific research fields. Further research could be conducted to explore the potential of this compound in drug development and biochemistry. In addition, the ability of this compound to bind to certain proteins could be studied further, in order to gain a better understanding of its mechanism of action. Finally, further research could be conducted to explore the potential of this compound in other areas, such as biotechnology and nanotechnology.
Métodos De Síntesis
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide can be synthesized by a process known as Friedel-Crafts alkylation. This involves the reaction of 4-fluorobenzenesulfonyl chloride (FBSCl) with N-naphthalen-1-ylbutanamide in the presence of an aluminum chloride catalyst. The reaction is typically carried out in a solvent such as dichloromethane, and yields a product of the desired purity.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-16-10-12-17(13-11-16)26(24,25)14-4-9-20(23)22-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHHWWMZOVGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6507146.png)
![2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide](/img/structure/B6507148.png)
sulfamoyl}benzamide](/img/structure/B6507152.png)
![6-(4-ethoxyphenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507158.png)
![6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507162.png)
![1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea](/img/structure/B6507170.png)
![3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea](/img/structure/B6507178.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B6507182.png)
![3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyridazine](/img/structure/B6507192.png)
![ethyl 12'-chloro-4'-(4-methoxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B6507197.png)
![1-(4-tert-butylphenyl)-3-[(4E)-2-oxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507219.png)
![2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide](/img/structure/B6507224.png)
![N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6507230.png)
![2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide](/img/structure/B6507234.png)